Viomellein

Vue d'ensemble

Description

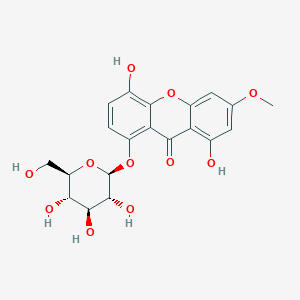

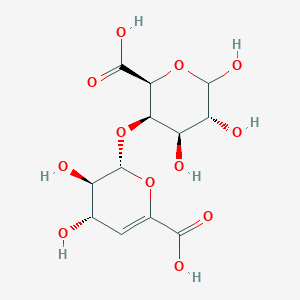

Viomellein is a naturally occurring mycotoxin produced by various fungal species, including Aspergillus ochraceus and Penicillium viridicatum . It belongs to the class of dimeric naphthopyranones and is known for its distinctive yellow color. This compound has garnered significant attention due to its biological activities, including antibacterial and genotoxic properties .

Applications De Recherche Scientifique

Viomellein has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Viomellein, a secondary fungal metabolite, primarily interacts with DNA . It is produced by the fungus Aspergillus ochraceus and is known to exhibit genotoxic properties .

Mode of Action

It is known to interact with dna . This interaction could potentially lead to changes in the genetic material of the cells, thereby affecting their function and viability.

Biochemical Pathways

This can disrupt various cellular processes and pathways, leading to cytotoxic effects .

Pharmacokinetics

It is known to be orally active , suggesting that it can be absorbed through the gastrointestinal tract

Result of Action

This compound exhibits cytotoxicity against A2780 human ovarian cancer cells . This suggests that the compound’s interaction with DNA may lead to cell death, particularly in cancer cells.

Action Environment

This compound is produced by the fungus Aspergillus ochraceus, which is isolated from the Mediterranean sponge Agelas oroides . The production and efficacy of this compound might be influenced by the environmental conditions of these organisms, such as temperature, pH, and nutrient availability.

Analyse Biochimique

Biochemical Properties

Viomellein plays a significant role in biochemical reactions due to its interaction with various biomolecules. It is a dimeric quinone that interacts with DNA, showing bactericidal and insecticidal effects . The compound induces mycotoxicosis in vivo and is orally active . This compound’s interaction with DNA suggests it may interfere with DNA replication and transcription processes, leading to its genotoxic effects.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to induce toxic effects on animal and plant cells, leading to mycotoxicosis . In plant cells, this compound can affect seed quality, germination, and seedling vigor . In animal cells, it can disrupt cellular metabolism and gene expression, potentially leading to cell death. The compound’s impact on cell signaling pathways and gene expression is significant, as it can alter normal cellular functions and lead to adverse effects.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with DNA and other biomolecules. This compound binds to DNA, causing genotoxic effects by interfering with DNA replication and transcription . It also inhibits or activates certain enzymes, leading to changes in gene expression. The compound’s ability to induce oxidative stress and damage cellular components further contributes to its toxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable when stored under desiccating conditions at -20°C for up to 12 months . Over time, this compound may degrade, leading to a reduction in its antibacterial and genotoxic properties. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent cellular damage and disrupt normal cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit antibacterial properties without causing significant toxicity. At high doses, the compound can induce toxic effects, including mycotoxicosis and cellular damage . Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism may involve cytochrome P450 enzymes, which play a role in its biotransformation and detoxification . This compound’s effects on metabolic flux and metabolite levels can influence cellular metabolism and energy production.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s distribution is influenced by its binding to plasma proteins and its solubility in cellular membranes . This compound’s localization and accumulation in specific tissues can affect its activity and toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This compound’s localization within the nucleus, mitochondria, or other organelles can influence its genotoxic and antibacterial effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Viomellein is typically isolated from fungal cultures. The fungi are cultured on suitable media, such as rice, and the compound is extracted using organic solvents . The isolation process involves several purification steps, including chromatography, to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of fungi like Aspergillus ochraceus. The fermentation process is optimized to maximize the yield of this compound. Post-fermentation, the compound is extracted and purified using similar techniques as in laboratory-scale preparation .

Analyse Des Réactions Chimiques

Types of Reactions: Viomellein undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert this compound into its hydroquinone form.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Various reagents, depending on the desired substitution, such as halogens or alkyl groups.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Functionalized this compound derivatives.

Comparaison Avec Des Composés Similaires

Viomellein is part of a family of naphthopyranones, which includes compounds like xanthomegnin, rubrosulphin, and viopurpurin . These compounds share similar structural features but differ in their specific biological activities and chemical properties. For instance:

Xanthomegnin: Known for its strong antibacterial properties.

Rubrosulphin: Exhibits potent antifungal activity.

Viopurpurin: Studied for its potential anticancer properties.

This compound stands out due to its unique combination of antibacterial and genotoxic properties, making it a valuable compound for various research applications .

Propriétés

IUPAC Name |

(3R)-8-[(3R)-9,10-dihydroxy-7-methoxy-3-methyl-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl]-10-hydroxy-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromene-1,6,9-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24O11/c1-10-5-12-7-14-9-16(38-3)21(25(33)17(14)24(32)18(12)29(36)40-10)22-27(35)20-15(23(31)28(22)39-4)8-13-6-11(2)41-30(37)19(13)26(20)34/h7-11,32-34H,5-6H2,1-4H3/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVKZAJXACTIEL-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C(=O)O1)O)C(=O)C(=C(C3=O)OC)C4=C(C5=C(C6=C(CC(OC6=O)C)C=C5C=C4OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC3=C(C(=C2C(=O)O1)O)C(=O)C(=C(C3=O)OC)C4=C(C5=C(C6=C(C[C@H](OC6=O)C)C=C5C=C4OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204162 | |

| Record name | Viomellein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55625-78-0 | |

| Record name | Viomellein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55625-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Viomellein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055625780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Viomellein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VIOMELLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R5RC7QX9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is viomellein?

A1: this compound is a toxic, naturally occurring naphthoquinone pigment primarily produced by certain species of fungi, including Penicillium and Aspergillus genera. [, , , , , ]

Q2: In which natural sources has this compound been found?

A2: this compound has been detected in various cereals and animal feedstuffs. [, , ] The first reported instance of this compound as a natural contaminant was in barley. []

Q3: Which fungi are known to produce this compound?

A3: this compound production has been reported in several fungal species:

- Aspergillus genus: Aspergillus sulphureus, Aspergillus melleus, Aspergillus ochraceus [, , , , ]

- Penicillium genus: Penicillium viridicatum, Penicillium cyclopium, Penicillium crustosum, Penicillium aurantiogriseum [, , , , , , , , , , , , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C30H18O12 and a molecular weight of 566 g/mol. []

Q5: What spectroscopic data is available for this compound?

A5: this compound identification relies on various spectroscopic techniques:

- Infrared (IR) spectroscopy: Used to confirm the identity of this compound produced by fungi and detected in contaminated barley. [, , ]

- Ultraviolet (UV) spectroscopy: Employed in conjunction with other techniques for structural elucidation. []

- Mass Spectrometry (MS): Both field desorption and electron impact mass spectra are consistent with reported data. []

- Nuclear Magnetic Resonance (NMR):

Q6: Does this compound exhibit any biological activity?

A6: Yes, this compound exhibits various biological activities:

- Antimicrobial activity: Studies show weak antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). []

- Anti-dormant mycobacterial activity: Demonstrates higher activity against dormant Mycobacterium bovis BCG compared to actively growing cells. []

- Antitumor activity: Exhibits weak antiproliferative activity against A549 cells. []

Q7: Is this compound genotoxic?

A7: Research presents conflicting evidence:

- SOS Chromotest in Escherichia coli: this compound showed weak induction of the SOS response, suggesting potential DNA damage. [, ]

- Salmonella/microsome test: No mutagenic activity was detected. []

Q8: What is the toxicological profile of this compound?

A8: this compound is considered a mycotoxin with the following toxicological properties:

- Hepatotoxicity: Induces hepatic lesions in mice, similar to those caused by Penicillium viridicatum crude extracts. [, , ]

- Nephrotoxicity: While not as potent as other mycotoxins like ochratoxin A, this compound is associated with porcine nephropathy. [, ]

- Toxicity: Shows mild toxicity in chick embryo tests. []

Q9: Are there any known structure-activity relationship (SAR) studies on this compound?

A9: While specific SAR studies are limited, research indicates that the dimeric linkage in this compound, similar to xanthomegnin, leads to diastereoisomeric mixtures at room temperature due to restricted rotation. This structural feature might influence its biological activity. []

Q10: Are there any analytical methods available to detect this compound?

A10: Yes, several methods are available for this compound detection and quantification:

- Thin-Layer Chromatography (TLC): A widely used method, often coupled with IR spectroscopy for confirmation. [, , , , ]

- High-Performance Liquid Chromatography (HPLC):

Q11: What is the historical context of this compound research?

A11: this compound research has evolved through several key milestones:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

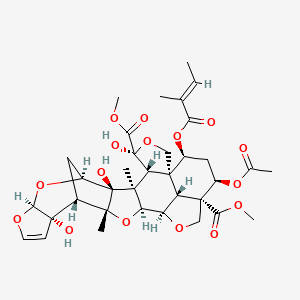

![(1R,2R,4aS,8S)-8-[(2R,5S)-5-chloro-2,6,6-trimethyloxan-2-yl]-1-isocyano-2-methyl-5-methylidene-1,3,4,4a,6,7,8,8a-octahydronaphthalen-2-ol](/img/structure/B1231282.png)

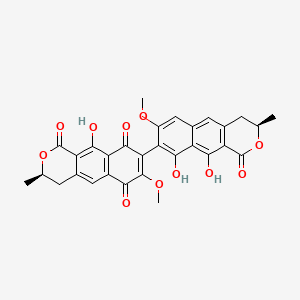

![Ethyl n-allyl-n-[(e)-2-methyl-3-[4-(4-amidinophenoxycarbonyl)-phenyl]propenoyl]amino acetate](/img/structure/B1231289.png)

![2-cyano-N'-[2,6-dinitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B1231295.png)

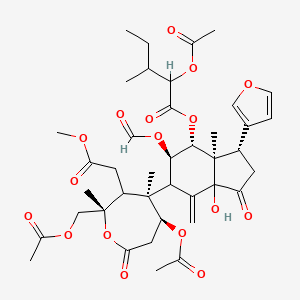

![(1R,2R,6S,7S,8R,10S,11S,12R,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-[(1E,3E)-trideca-1,3-dienyl]-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1231301.png)